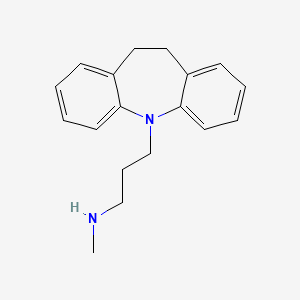

Desipramine

Cat. No. B1205290

Key on ui cas rn:

50-47-5

M. Wt: 266.4 g/mol

InChI Key: HCYAFALTSJYZDH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07419980B2

Procedure details

On day 1, cells were plated at 3,000 cells/well in growth medium and maintained in a cell incubator (37° C., 5% CO2). On day 2, growth medium was replaced with 200 μl of assay buffer (25 mM HEPES; 120 mM NaCl; 5 mM KCl; 2.5 mM CaCl2; 1.2 mM MgSO4; 2 mg/ml glucose (pH 7.4, 37° C.)) containing 0.2 mg/ml ascorbic acid and 10 μM pargyline. Plates containing cells with 200 μl of assay buffer were equilibrated for 10 minutes at 37° C. prior to addition of compounds. A stock solution of desipramine was prepared in DMSO (10 mM) and delivered to triplicate wells containing cells for a final tert concentration of 1 μM. Data from these wells were used to define non-specific NE uptake (minimum NE uptake). Test compounds were prepared in DMSO (10 mM) and diluted in assay buffer according to tert range (1 to 10,000 nM). Twenty-five microliters of assay buffer (maximum NE uptake) or tert compound were added directly to triplicate wells containing cells in 200 μl of assay buffer. The cells in assay buffer with tert compounds were incubated for 20 minutes at 37° C. To initiate the NE uptake, [3H]NE diluted in assay buffer (120 nM final assay concentration) was delivered in 25 μl aliquots to each well and the plates were incubated for 5 minutes (37° C.). The reaction was terminated by decanting the supernatant from the plate. The plates containing cells were washed twice with 200 μl assay buffer (37° C.) to remove free radioligand. The plates were then inverted, left to dry for 2 minutes, then reinverted and air-dried for an additional 10 minutes. The cells were lysed in 25 μl of 0.25 N NaOH solution (4° C.), placed on a shake table and vigorously shaken for 5 minutes. After cell lysis, 75 μl of scintillation cocktail was added to each well and the plates were sealed with film tape. The plates were returned to the shake table and vigorously shaken for a minimum of 10 minutes to ensure adequate partitioning of organic and aqueous solutions. The plates were counted in a Wallac Microbeta counter (PerkinElmer) to collect the raw cpm data.

Name

Identifiers

|

REACTION_CXSMILES

|

C(=O)=O.[CH2:4]1[N:9]([CH2:10][CH2:11]O)[CH2:8][CH2:7]N(CCS(O)(=O)=O)[CH2:5]1.[Na+].[Cl-].[Cl-].[K+].[Cl-].[Cl-].[Ca+2].[O-]S([O-])(=O)=O.[Mg+2].O=[CH:33][C@@H:34]([C@H:36]([C@@H:38]([C@@H:40]([CH2:42]O)O)O)O)O.O=[C:45]1O[C@H:50]([C@H](CO)O)[C:48](O)=[C:46]1O.[CH3:56][N:57](CC1C=CC=CC=1)[CH2:58]C#C.C1C(C(O)CN)=CC(O)=C(O)C=1>CS(C)=O>[CH3:56][NH:57][CH2:58][CH2:11][CH2:10][N:9]1[C:4]2[CH:5]=[CH:45][CH:46]=[CH:48][C:50]=2[CH2:42][CH2:40][C:38]2[CH:36]=[CH:34][CH:33]=[CH:7][C:8]1=2 |f:2.3,4.5,6.7.8,9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=C(C=C1C(CN)O)O)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CN(CCN1CCO)CCS(=O)(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na+].[Cl-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[K+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Cl-].[Ca+2]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]S(=O)(=O)[O-].[Mg+2]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(CC#C)CC=1C=CC=CC1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

vigorously shaken for 5 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

On day 1, cells were plated at 3,000 cells

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Plates containing cells with 200 μl of assay

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

to addition of compounds

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing cells for a final tert concentration of 1 μM

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted in assay

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Twenty-five microliters of assay buffer (maximum NE uptake) or tert compound were added directly

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing cells in 200 μl of assay buffer

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The cells in assay buffer with tert compounds were incubated for 20 minutes at 37° C

|

|

Duration

|

20 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted in assay buffer (120 nM final

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

assay concentration)

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the plates were incubated for 5 minutes

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(37° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction was terminated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by decanting the supernatant from the plate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The plates containing cells

|

WASH

|

Type

|

WASH

|

|

Details

|

were washed twice with 200 μl assay buffer (37° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove free radioligand

|

WAIT

|

Type

|

WAIT

|

|

Details

|

left

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to dry for 2 minutes

|

|

Duration

|

2 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

air-dried for an additional 10 minutes

|

|

Duration

|

10 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were lysed in 25 μl of 0.25 N NaOH solution (4° C.)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After cell lysis, 75 μl of scintillation cocktail was added to each well

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the plates were sealed with film tape

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

vigorously shaken for a minimum of 10 minutes

|

|

Duration

|

10 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to ensure adequate partitioning of organic and aqueous solutions

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to collect the raw cpm data

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07419980B2

Procedure details

On day 1, cells were plated at 3,000 cells/well in growth medium and maintained in a cell incubator (37° C., 5% CO2). On day 2, growth medium was replaced with 200 μl of assay buffer (25 mM HEPES; 120 mM NaCl; 5 mM KCl; 2.5 mM CaCl2; 1.2 mM MgSO4; 2 mg/ml glucose (pH 7.4, 37° C.)) containing 0.2 mg/ml ascorbic acid and 10 μM pargyline. Plates containing cells with 200 μl of assay buffer were equilibrated for 10 minutes at 37° C. prior to addition of compounds. A stock solution of desipramine was prepared in DMSO (10 mM) and delivered to triplicate wells containing cells for a final tert concentration of 1 μM. Data from these wells were used to define non-specific NE uptake (minimum NE uptake). Test compounds were prepared in DMSO (10 mM) and diluted in assay buffer according to tert range (1 to 10,000 nM). Twenty-five microliters of assay buffer (maximum NE uptake) or tert compound were added directly to triplicate wells containing cells in 200 μl of assay buffer. The cells in assay buffer with tert compounds were incubated for 20 minutes at 37° C. To initiate the NE uptake, [3H]NE diluted in assay buffer (120 nM final assay concentration) was delivered in 25 μl aliquots to each well and the plates were incubated for 5 minutes (37° C.). The reaction was terminated by decanting the supernatant from the plate. The plates containing cells were washed twice with 200 μl assay buffer (37° C.) to remove free radioligand. The plates were then inverted, left to dry for 2 minutes, then reinverted and air-dried for an additional 10 minutes. The cells were lysed in 25 μl of 0.25 N NaOH solution (4° C.), placed on a shake table and vigorously shaken for 5 minutes. After cell lysis, 75 μl of scintillation cocktail was added to each well and the plates were sealed with film tape. The plates were returned to the shake table and vigorously shaken for a minimum of 10 minutes to ensure adequate partitioning of organic and aqueous solutions. The plates were counted in a Wallac Microbeta counter (PerkinElmer) to collect the raw cpm data.

Name

Identifiers

|

REACTION_CXSMILES

|

C(=O)=O.[CH2:4]1[N:9]([CH2:10][CH2:11]O)[CH2:8][CH2:7]N(CCS(O)(=O)=O)[CH2:5]1.[Na+].[Cl-].[Cl-].[K+].[Cl-].[Cl-].[Ca+2].[O-]S([O-])(=O)=O.[Mg+2].O=[CH:33][C@@H:34]([C@H:36]([C@@H:38]([C@@H:40]([CH2:42]O)O)O)O)O.O=[C:45]1O[C@H:50]([C@H](CO)O)[C:48](O)=[C:46]1O.[CH3:56][N:57](CC1C=CC=CC=1)[CH2:58]C#C.C1C(C(O)CN)=CC(O)=C(O)C=1>CS(C)=O>[CH3:56][NH:57][CH2:58][CH2:11][CH2:10][N:9]1[C:4]2[CH:5]=[CH:45][CH:46]=[CH:48][C:50]=2[CH2:42][CH2:40][C:38]2[CH:36]=[CH:34][CH:33]=[CH:7][C:8]1=2 |f:2.3,4.5,6.7.8,9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=C(C=C1C(CN)O)O)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CN(CCN1CCO)CCS(=O)(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na+].[Cl-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[K+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Cl-].[Ca+2]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]S(=O)(=O)[O-].[Mg+2]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(CC#C)CC=1C=CC=CC1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

vigorously shaken for 5 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

On day 1, cells were plated at 3,000 cells

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Plates containing cells with 200 μl of assay

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

to addition of compounds

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing cells for a final tert concentration of 1 μM

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted in assay

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Twenty-five microliters of assay buffer (maximum NE uptake) or tert compound were added directly

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing cells in 200 μl of assay buffer

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The cells in assay buffer with tert compounds were incubated for 20 minutes at 37° C

|

|

Duration

|

20 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted in assay buffer (120 nM final

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

assay concentration)

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the plates were incubated for 5 minutes

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(37° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction was terminated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by decanting the supernatant from the plate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The plates containing cells

|

WASH

|

Type

|

WASH

|

|

Details

|

were washed twice with 200 μl assay buffer (37° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove free radioligand

|

WAIT

|

Type

|

WAIT

|

|

Details

|

left

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to dry for 2 minutes

|

|

Duration

|

2 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

air-dried for an additional 10 minutes

|

|

Duration

|

10 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were lysed in 25 μl of 0.25 N NaOH solution (4° C.)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After cell lysis, 75 μl of scintillation cocktail was added to each well

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the plates were sealed with film tape

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

vigorously shaken for a minimum of 10 minutes

|

|

Duration

|

10 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to ensure adequate partitioning of organic and aqueous solutions

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to collect the raw cpm data

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |